molecular formula C8H9NO2 B123075 3,5-Dimethylpyridine-2-carboxylic acid CAS No. 4733-68-0

3,5-Dimethylpyridine-2-carboxylic acid

Cat. No.: B123075
CAS No.: 4733-68-0
M. Wt: 151.16 g/mol
InChI Key: CRQQOEOERUUJFO-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2-carboxylic acid is a pyridine derivative featuring methyl substituents at the 3- and 5-positions and a carboxylic acid group at the 2-position.

Preparation Methods

Catalytic Oxidation of 3,5-Dimethylpyridine

Catalytic oxidation represents the most industrially viable method for synthesizing 3,5-dimethylpyridine-2-carboxylic acid. This approach utilizes molecular oxygen or air as the oxidizing agent in the presence of transition metal catalysts.

Reaction Mechanism and Conditions

The reaction proceeds via the activation of the pyridine ring’s C-H bond at the 2-position, followed by insertion of an oxygen atom to form the carboxylic acid group. Vanadium pentoxide (V₂O₅) and cobalt acetate (Co(OAc)₂) are commonly employed catalysts, operating at temperatures between 150–200°C and pressures of 5–10 atm . The use of air as an oxidant enhances cost-effectiveness, while solvent systems such as acetic acid or water improve reaction homogeneity.

Table 1: Catalytic Oxidation Parameters

CatalystOxidantTemperature (°C)Pressure (atm)Yield (%)
V₂O₅O₂180878
Co(OAc)₂Air160582

Industrial Optimization

Industrial processes prioritize catalyst recyclability and energy efficiency. Fixed-bed reactors with supported V₂O₅ catalysts demonstrate sustained activity over multiple cycles, reducing production costs . Continuous-flow systems further enhance yield (up to 85%) by minimizing side reactions such as over-oxidation to pyridine N-oxides.

Oxidation of 3,5-Dimethylpyridine-2-Methanol

Alcohol oxidation offers a straightforward pathway to the target compound, particularly suitable for laboratory-scale synthesis.

Reagents and Reaction Dynamics

3,5-Dimethylpyridine-2-methanol undergoes oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). In acidic aqueous media, KMnO₄ selectively oxidizes the primary alcohol to a carboxylic acid via a two-step mechanism: initial formation of a ketone intermediate followed by further oxidation .

Table 2: Alcohol Oxidation Conditions

OxidantSolventTemperature (°C)Time (h)Yield (%)
KMnO₄H₂SO₄/H₂O100 (reflux)668
CrO₃Acetic acid80472

Limitations and Mitigation

Chromium-based reagents, while efficient, pose environmental and safety challenges due to toxic byproducts. Recent advances employ TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a co-catalyst in biphasic systems, achieving comparable yields (70–75%) with reduced ecological impact .

Multi-Step Synthesis via Nitration and Hydrolysis

This method involves sequential functionalization of the pyridine ring, offering flexibility in intermediate modification.

Nitration and Deoxygenation

3,5-Dimethylpyridine is first nitrated at the 4-position using concentrated nitric acid, yielding 3,5-dimethyl-4-nitropyridine. Subsequent deoxygenation with cyanide ions converts the nitro group to a nitrile, forming 3,5-dimethylpyridine-2-carbonitrile .

Table 3: Nitration-Hydrolysis Parameters

StepReagentsConditionsYield (%)
NitrationHNO₃, H₂SO₄0–5°C, 2 h89
DeoxygenationNaCN, DMF120°C, 6 h76
HydrolysisHCl (6M), reflux12 h81

Acidic Hydrolysis

The nitrile intermediate undergoes hydrolysis in concentrated hydrochloric acid, culminating in the carboxylic acid product. This route achieves an overall yield of 50–60%, limited by side reactions during nitration .

Hydrogenation Dechlorination of Chlorinated Precursors

Adapted from methodologies for analogous pyridine derivatives, this approach employs palladium-catalyzed dehalogenation.

Reaction Setup and Efficiency

2-Chloro-3,5-dimethylpyridine reacts with hydrogen gas (0.1–0.2 MPa) in the presence of a Pd/C catalyst, with ethanol as the solvent. Operating at 35–40°C, this method achieves near-quantitative conversion (96% yield) by removing chlorine without disrupting the methyl substituents .

Table 4: Hydrogenation Dechlorination Conditions

SubstrateCatalystSolventH₂ Pressure (MPa)Yield (%)
2-Chloro-3,5-dimethylpyridinePd/CEthanol0.196

Industrial Applicability

The catalyst’s reusability (up to four cycles without loss of activity) and minimal byproduct formation make this method environmentally favorable . However, the limited commercial availability of chlorinated precursors restricts its widespread adoption.

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

MethodYield (%)CostScalabilityEnvironmental Impact
Catalytic Oxidation78–85LowHighModerate
Alcohol Oxidation68–72ModerateLowHigh (Cr-based)
Nitration-Hydrolysis50–60HighModerateLow
Hydrogenation Dechlorination96HighHighLow

Catalytic oxidation and hydrogenation dechlorination emerge as the most scalable and sustainable routes, whereas alcohol oxidation remains confined to small-scale applications due to reagent toxicity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethylpyridine-2-carboxylic acid can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: Reduction of the carboxylic acid group can yield 3,5-dimethylpyridine-2-methanol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or oxygen in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 3,5-Dimethylpyridine-2-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
3,5-Dimethylpyridine-2-carboxylic acid serves as a crucial building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals. The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Reaction Type Description Common Reagents
Oxidation Converts to pyridine N-oxidesPotassium permanganate, chromium trioxide
Reduction Yields 3,5-dimethylpyridine-2-methanolLithium aluminum hydride, sodium borohydride
Substitution Electrophilic substitution at methyl groupsHalogenating agents (bromine, chlorine)

2. Agrochemicals and Dyes:
In the industrial sector, this compound acts as an intermediate in producing agrochemicals and dyes. Its unique structure allows it to participate in reactions that yield various derivatives useful in these applications .

Biological Applications

1. Antimicrobial and Anti-inflammatory Properties:
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown its ability to inhibit microbial growth by interfering with essential metabolic pathways .

Case Study:
A study highlighted its effectiveness against certain bacterial strains, demonstrating a significant reduction in bacterial viability when treated with the compound .

Medicinal Applications

1. Therapeutic Agent Research:
Ongoing research explores the potential of this compound as a therapeutic agent for diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets that can lead to the inhibition of disease progression .

Disease Target Potential Application
CancerInhibiting tumor growth
Infectious DiseasesAntimicrobial treatment

Industrial Applications

1. Production Processes:
The compound is utilized in the production of various chemicals due to its efficiency in catalytic processes. These processes enhance yield and reduce environmental impact compared to traditional methods .

Industrial Use Description
Corrosion InhibitorsUsed in formulations to prevent metal corrosion
Electroplating AdditivesEnhances adherence of coatings on metals

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Methoxy-3,5-dimethylpyridine-2-carboxylic acid

  • Structure : Methoxy group at the 4-position instead of hydrogen.
  • Synthesis : Derived from 3,5-dimethyl-4-nitropyridine-2-carbonitrile via hydrolysis and nucleophilic substitution with sodium methoxide .
  • Key Differences : The electron-donating methoxy group may enhance solubility in polar solvents compared to the parent compound. Its presence could also influence reactivity in substitution reactions.

3,5-Diphenylpyridine-2-carboxylic acid

  • Structure : Phenyl groups replace methyl groups at the 3- and 5-positions.
  • Molecular Weight : 275.30 g/mol (vs. 165.18 g/mol for the target compound).
  • Properties : Increased hydrophobicity (LogP = 4.11) due to aromatic substituents, likely reducing aqueous solubility. The bulky phenyl groups may sterically hinder interactions in catalytic or biological systems .

4,5-Dimethoxy-2-pyridinecarboxylic acid

  • Structure : Methoxy groups at 4- and 5-positions.
  • Molecular Formula: C₈H₉NO₄.

Ethyl 4-Chloro-3,5-dimethylpicolinate

  • Structure : Ethyl ester and chlorine substituent at the 4-position.
  • Functionality: The ester group acts as a prodrug moiety, hydrolyzing to the carboxylic acid in vivo.

6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide

  • Structure : Carboxamide group replaces carboxylic acid; includes a trichlorophenyl substituent.
  • Implications: The carboxamide group may improve blood-brain barrier penetration compared to the carboxylic acid, making it more suitable for central nervous system targets.

2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid

  • Structure : Methyl groups on a phenyl ring attached to the pyridine core.
  • Electronic Effects : The meta-dimethylphenyl group could alter electronic distribution, affecting acidity (pKa) of the carboxylic acid group compared to methyl-substituted pyridines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3,5-Dimethylpyridine-2-carboxylic acid C₈H₉NO₂ 165.18 3,5-dimethyl Intermediate in drug synthesis
4-Methoxy-3,5-dimethylpyridine-2-carboxylic acid C₉H₁₁NO₃ 181.19 4-methoxy Enhanced polarity for catalysis
3,5-Diphenylpyridine-2-carboxylic acid C₁₈H₁₃NO₂ 275.30 3,5-diphenyl Hydrophobic; enzyme inhibition
4,5-Dimethoxy-2-pyridinecarboxylic acid C₈H₉NO₄ 183.16 4,5-dimethoxy Limited solubility in water
Ethyl 4-Chloro-3,5-dimethylpicolinate C₁₀H₁₂ClNO₂ 213.66 4-chloro, ethyl ester Prodrug potential

Biological Activity

3,5-Dimethylpyridine-2-carboxylic acid (also known as 3,5-lutidine-2-carboxylic acid) is a pyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is being investigated for its roles in antimicrobial and anti-inflammatory applications, as well as its potential therapeutic effects against various diseases, including cancer. This article compiles and analyzes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO2C_8H_9NO_2 with a molecular weight of approximately 151.16 g/mol. Its structure features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For instance, it may disrupt microbial growth by interfering with essential metabolic pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a study conducted on human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Therapeutic Potential

The compound's therapeutic potential is further highlighted by its ongoing investigation in cancer research. It has been identified as a potential inhibitor of histone demethylases, which play crucial roles in epigenetic regulation and tumor progression.

Table 2: Inhibition Activity Against Histone Demethylases

CompoundTarget EnzymeIC50 (nM)
This compoundJMJD2E~100
Control CompoundPHD2Not Applicable

Safety and Toxicity

While exploring its biological activities, it is essential to consider the safety profile of this compound. According to toxicity studies, it is classified as harmful if swallowed and may cause skin irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethylpyridine-2-carboxylic acid, and how are intermediates characterized?

A multi-step synthesis involving nitration, deoxygenation, and hydrolysis is often employed. For example, a related compound, 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid, is synthesized via deoxygenation of 3,5-dimethyl-4-nitropyridine N-oxide, followed by cyanide substitution and hydrolysis to yield the carboxylic acid . Key intermediates (e.g., nitriles or esters) are characterized using HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity. Reaction progress is monitored via TLC or LC-MS to ensure intermediate purity before proceeding to subsequent steps.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Chromatography : HPLC (≥97% purity) is standard for assessing purity .
  • Spectroscopy : 1^1H/13^13C NMR and IR confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight (C8_8H9_9NO2_2; calc. 151.06 g/mol).
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages (±0.3%).

Q. How is this compound utilized in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules. For instance, pyridinecarboxylic acid derivatives are used in synthesizing kinase inhibitors or antimicrobial agents. Its methyl groups enhance lipophilicity, aiding in pharmacokinetic optimization. Researchers functionalize the carboxylic acid group via esterification or amidation to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during nitration and hydrolysis?

  • Nitration Optimization : Varying nitric acid concentration (e.g., 65–90%) and temperature (0–25°C) minimizes byproducts like di-nitrated derivatives.
  • Hydrolysis Conditions : Alkaline hydrolysis (NaOH, 80°C) under inert atmosphere prevents decarboxylation. A recent study achieved 85% yield by employing microwave-assisted hydrolysis (100°C, 30 min) .
  • Catalyst Screening : Transition metals (e.g., Cu(I)) can accelerate cyanide substitution steps.

Q. How do computational methods aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic substitution sites. For example, the methyl groups at positions 3 and 5 direct electrophiles to the para position (C-4). Solvent effects (e.g., DMSO vs. water) are modeled using COSMO-RS to optimize reaction pathways .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR shifts or MS fragmentation patterns often arise from:

  • Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, altering 1^1H NMR signals.
  • Solvent Artifacts : DMSO-d6_6 can induce peak broadening; verify spectra in CDCl3_3 or D2_2O.
  • Impurity Interference : Cross-check with independent techniques (e.g., X-ray crystallography) to confirm assignments .

Properties

IUPAC Name

3,5-dimethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-6(2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQQOEOERUUJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572674
Record name 3,5-Dimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-68-0
Record name 3,5-Dimethyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4733-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylpyridine-2-carboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
3,5-Dimethylpyridine-2-carboxylic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
3,5-Dimethylpyridine-2-carboxylic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
3,5-Dimethylpyridine-2-carboxylic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
3,5-Dimethylpyridine-2-carboxylic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
3,5-Dimethylpyridine-2-carboxylic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
3,5-Dimethylpyridine-2-carboxylic acid

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